Cloned Human Receptor Binding: RS100329 Exhibits 126-Fold α1A/α1B Selectivity Versus Tamsulosin's Minimal Discrimination
In a direct head-to-head radioligand binding study using intact CHO-K1 cells expressing human cloned α1A-, α1B-, and α1D-adrenoceptors, RS100329 demonstrated a pKi of 9.6 at α1A-AR, with 126-fold selectivity over α1B-AR and 50-fold selectivity over α1D-AR [1]. In the identical assay system, tamsulosin and prazosin showed 'little subtype selectivity', with no significant discrimination among the three subtypes [1]. The pKi difference for RS100329 between α1A and α1B is 2.1 log units (pKi 9.6 vs 7.5), corresponding to a 126-fold selectivity ratio.
| Evidence Dimension | α1A vs α1B binding selectivity (fold-difference) |
|---|---|
| Target Compound Data | pKi α1A = 9.6; pKi α1B = 7.5; Selectivity = 126-fold |
| Comparator Or Baseline | Tamsulosin and prazosin: 'little subtype selectivity' (no significant fold-selectivity reported) [1] |
| Quantified Difference | RS100329: 126-fold α1A/α1B selective; comparators: non-selective (≈1-5 fold) |
| Conditions | Intact CHO-K1 cells expressing human cloned α1A-, α1B-, and α1D-adrenoceptors; radioligand binding assay |
Why This Matters
This selectivity profile directly translates to reduced off-target antagonism at vascular α1B/α1D receptors, enabling cleaner dissection of α1A-mediated mechanisms in urological research without confounding hypotensive effects.
- [1] Williams TJ, Blue DR, Daniels DV, et al. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists. Br J Pharmacol. 1999;127(1):252-258. View Source
